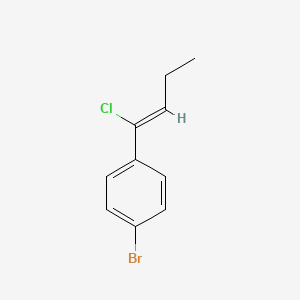

1-Bromo-4-(1-chlorobutenyl)benzene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

83833-33-4 |

|---|---|

Molekularformel |

C10H10BrCl |

Molekulargewicht |

245.54 g/mol |

IUPAC-Name |

1-bromo-4-[(Z)-1-chlorobut-1-enyl]benzene |

InChI |

InChI=1S/C10H10BrCl/c1-2-3-10(12)8-4-6-9(11)7-5-8/h3-7H,2H2,1H3/b10-3- |

InChI-Schlüssel |

WKDXWCCEMCZYBN-KMKOMSMNSA-N |

Isomerische SMILES |

CC/C=C(/C1=CC=C(C=C1)Br)\Cl |

Kanonische SMILES |

CCC=C(C1=CC=C(C=C1)Br)Cl |

Herkunft des Produkts |

United States |

Reactivity and Reaction Mechanisms of 1 Bromo 4 1 Chlorobutenyl Benzene

Reactions at the Aromatic Ring

Electrophilic aromatic substitution (EAS) reactions on 1-Bromo-4-(1-chlorobutenyl)benzene are feasible, though they require conditions that can overcome the deactivating nature of the substituents. The regiochemical outcome is determined by the directing effects of the existing groups. The bromine at position C1 directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. Since the para position is already occupied by the 1-chlorobutenyl group, substitution is primarily directed to the ortho positions. The 1-chlorobutenyl group, being deactivating, will direct incoming electrophiles to the meta positions relative to itself (C2, C6). Thus, both substituents direct incoming electrophiles to the C2 and C6 positions.

The nitration of this compound is achieved by treating the compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). This reaction introduces a nitro (-NO₂) group onto the aromatic ring. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction. acs.orgutexas.edu

Given the directing effects of the bromo and 1-chlorobutenyl groups, the nitronium ion will preferentially attack the positions ortho to the bromine atom (C2 and C6).

Table 1: Predicted Products of Nitration

| Reactant | Reagents | Predicted Major Product(s) |

| This compound | HNO₃, H₂SO₄ | 1-Bromo-4-(1-chlorobutenyl)-2-nitrobenzene |

Sulfonation involves the introduction of a sulfonic acid (-SO₃H) group onto the aromatic ring. This is typically carried out using fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. libretexts.org The electrophile in this reaction is SO₃. The reaction is generally reversible.

Similar to nitration, the sulfonation of this compound is expected to yield products where the sulfonic acid group is attached at the positions ortho to the bromine atom.

Table 2: Predicted Products of Sulfonation

| Reactant | Reagents | Predicted Major Product(s) |

| This compound | SO₃, H₂SO₄ | 4-Bromo-3-(1-chlorobutenyl)benzenesulfonic acid |

Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are generally not successful with deactivated aromatic substrates. libretexts.orgwikipedia.org The benzene (B151609) ring in this compound is deactivated by both the bromine atom and the electron-withdrawing nature of the 1-chlorobutenyl group. wikipedia.org Furthermore, the Lewis acid catalyst (e.g., AlCl₃) required for these reactions can coordinate with the non-bonding electrons of the halogen substituents, leading to further deactivation of the ring. Consequently, Friedel-Crafts alkylation and acylation are not expected to be effective methods for further substitution on the aromatic ring of this compound.

Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group on the aromatic ring by a nucleophile. savemyexams.com For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. msu.edu These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. msu.edu

In this compound, the bromine atom could potentially act as a leaving group. However, the 1-chlorobutenyl group is not a sufficiently strong electron-withdrawing group to adequately stabilize the Meisenheimer complex. Therefore, nucleophilic aromatic substitution at the C-Br bond is not expected to occur under standard conditions and would likely require harsh reaction conditions, if it proceeds at all. alfa-chemistry.com

Electrophilic Aromatic Substitution Reactions

Reactions at the Halogenated Butenyl Side Chain

The 1-chlorobutenyl side chain offers alternative sites for reactivity, namely the carbon-carbon double bond and the vinylic carbon-chlorine bond.

The carbon-carbon double bond is a region of high electron density and is susceptible to electrophilic addition reactions. msu.edu The vinylic chloride, however, is generally unreactive toward standard nucleophilic substitution (Sₙ1 and Sₙ2) reactions. libretexts.org This inertness is attributed to the increased strength of the sp²-hybridized C-Cl bond and the instability of the resulting vinylic carbocation in an Sₙ1 reaction, as well as steric hindrance to backside attack in an Sₙ2 reaction. libretexts.orgsavemyexams.com

Despite this general lack of reactivity, the side chain can undergo several important transformations.

Table 3: Reactivity of the Halogenated Butenyl Side Chain

| Reaction Type | Reagents/Conditions | Expected Outcome |

| Electrophilic Addition | Br₂, Cl₂, HBr, HCl | Addition across the C=C double bond to form a saturated di- or tri-halogenated derivative. |

| Palladium-Catalyzed Cross-Coupling | R-B(OH)₂, Pd catalyst, base (Suzuki reaction) | Replacement of the chlorine atom with an alkyl, aryl, or vinyl group (R). |

| Elimination | Strong base (e.g., NaNH₂) | Dehydrochlorination to form a butynylbenzene derivative (an alkyne). |

Palladium-catalyzed cross-coupling reactions are particularly valuable for modifying the side chain. For instance, in a Suzuki coupling, the vinylic chloride can react with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, effectively replacing the chlorine atom with a new organic substituent. Elimination of HCl from the side chain to form an alkyne is also a possibility but would require the use of a very strong base.

Nucleophilic Substitution Reactions (e.g., Replacement of Bromine or Chlorine)

Nucleophilic substitution reactions in this compound can occur at two primary locations: the bromine-substituted carbon of the benzene ring and the chlorine-substituted carbon of the butenyl chain.

Replacement of Bromine: The bromine atom on the benzene ring is generally unreactive towards traditional nucleophilic substitution (SN1 or SN2) due to the high energy required to break the C-Br bond of the sp² hybridized carbon and the instability of the resulting phenyl cation. libretexts.org However, under specific conditions, such as the presence of a strong nucleophile and activating groups on the ring, nucleophilic aromatic substitution (SNAr) can occur. youtube.comlibretexts.org This proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho or para to the bromine would activate the ring towards this type of substitution. libretexts.org Alternatively, the bromine can be replaced by chlorine by heating with cuprous chloride in the presence of a nitrogen-containing complexing agent. google.com

Replacement of Chlorine: The chlorine atom is attached to a vinylic carbon, which makes it less reactive in SN1 and SN2 reactions compared to a saturated alkyl halide. SN1 reactions are unfavorable due to the instability of the resulting vinylic carbocation. While SN2 reactions are also difficult, they are not impossible. The reactivity can be influenced by the solvent, nucleophile, and the specific stereochemistry of the substrate.

| Reaction Type | Leaving Group | General Conditions | Product Type |

| Nucleophilic Aromatic Substitution (SNAr) | Bromine | Strong nucleophile, electron-withdrawing groups on the ring | Substituted (1-chlorobutenyl)benzene |

| Halogen Exchange | Bromine | Cuprous chloride, heat | 1-Chloro-4-(1-chlorobutenyl)benzene |

| Vinylic Substitution | Chlorine | Strong nucleophile | 1-Bromo-4-(1-substituted-butenyl)benzene |

Elimination Reactions (E1, E2, and E1cB Mechanisms)

Elimination reactions involving the chlorobutenyl group can lead to the formation of alkynes or dienes. These reactions can proceed through various mechanisms, including E1, E2, and E1cB. wikipedia.org

The E2 mechanism is a one-step process where a strong base removes a proton and the leaving group departs simultaneously. wikipedia.orgdalalinstitute.com This mechanism requires an anti-periplanar arrangement of the proton and the leaving group. chemistrysteps.commsu.edu The rate of an E2 reaction is second-order, depending on the concentration of both the substrate and the base. wikipedia.org

The E1 mechanism is a two-step process that begins with the slow formation of a carbocation, followed by rapid removal of a proton by a weak base. libretexts.orgiitk.ac.in This mechanism is favored by good ionizing solvents and for substrates that can form stable carbocations. libretexts.org The rate of an E1 reaction is unimolecular, depending only on the concentration of the substrate. libretexts.org

The E1cB (Elimination Unimolecular conjugate Base) mechanism is also a two-step process, but it starts with the formation of a carbanion, followed by the departure of the leaving group. dalalinstitute.comiitk.ac.in This pathway is favored when the leaving group is poor and the substrate has acidic protons that can be removed by a strong base to form a stabilized carbanion. libretexts.orgiitk.ac.in

When multiple β-hydrogens are available for removal, the regioselectivity of the elimination reaction becomes important. Zaitsev's rule states that in E1 and E2 reactions, the major product is typically the more stable, more highly substituted alkene. libretexts.orgchemistrysteps.comopenstax.org This is because the transition state leading to the more substituted alkene is lower in energy. However, if a sterically hindered base is used, the less substituted alkene (Hofmann product) may be favored due to reduced steric hindrance in the transition state. chemistrysteps.com

| Elimination Mechanism | Base Strength | Substrate Structure | Key Feature | Regioselectivity (Typical) |

| E1 | Weak | Tertiary > Secondary | Carbocation intermediate | Zaitsev |

| E2 | Strong | Primary > Secondary > Tertiary | Concerted reaction | Zaitsev (unless sterically hindered base is used) |

| E1cB | Strong | Acidic β-hydrogens, poor leaving group | Carbanion intermediate | Depends on carbanion stability |

The stereochemistry of the starting material can significantly influence the stereochemistry of the alkene product in E2 reactions. chemistrysteps.com For an E2 reaction to occur, the β-hydrogen and the leaving group must be in an anti-periplanar conformation. chemistrysteps.commsu.edu This requirement dictates which stereoisomer of the alkene is formed. If there is only one β-hydrogen, the reaction is stereospecific, meaning a particular stereoisomer of the reactant will give a specific stereoisomer of the product. chemistrysteps.com If there are two β-hydrogens, the reaction is stereoselective, favoring the formation of the more stable trans (E) alkene. chemistrysteps.com In contrast, E1 reactions are generally not stereospecific because the carbocation intermediate can undergo rotation before the proton is removed, leading to a mixture of cis (Z) and trans (E) isomers, with the more stable trans isomer usually predominating. libretexts.org

Radical Reactions at the Benzylic Position

The benzylic position, the carbon atom adjacent to the benzene ring, is particularly reactive towards radical reactions due to the resonance stabilization of the resulting benzylic radical. libretexts.orgchemistrysteps.com The unpaired electron in a benzylic radical can be delocalized into the π-system of the aromatic ring, which significantly lowers its energy and increases its stability. chemistrysteps.comlibretexts.org

A common radical reaction at the benzylic position is bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.orglibretexts.org The reaction proceeds via a chain mechanism involving the formation of a bromine radical, which then abstracts a hydrogen atom from the benzylic position to form the stabilized benzylic radical. libretexts.orglibretexts.org This radical then reacts with Br₂ (formed from NBS) to yield the brominated product and a new bromine radical, which continues the chain. libretexts.org

| Reaction | Reagent | Conditions | Intermediate | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS) | Light or Peroxide Initiator | Resonance-stabilized benzylic radical | 1-Bromo-4-(1-chloro-1-bromo-butenyl)benzene |

Organometallic Reactions and Intermediates

Grignard Reagent Formation and Subsequent Reactions

Aryl halides, such as the bromo-substituted benzene ring in this compound, can react with magnesium metal in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), to form a Grignard reagent. ucalgary.cabyjus.com The reactivity of the aryl halide in Grignard formation follows the order I > Br > Cl. ucalgary.ca Therefore, the bromine on the benzene ring is expected to react preferentially over the chlorine on the butenyl chain.

The formation of the Grignard reagent involves the insertion of magnesium into the carbon-bromine bond, creating a highly polar carbon-magnesium bond where the carbon atom becomes nucleophilic. wikipedia.org This process is believed to involve radical intermediates. acs.org

Once formed, the Grignard reagent, (1-chlorobutenyl)phenylmagnesium bromide, is a powerful nucleophile and a strong base. It can participate in a wide range of reactions to form new carbon-carbon bonds. For example, it can react with electrophiles such as aldehydes, ketones, and esters. byjus.com The reaction with a carbonyl compound involves the nucleophilic attack of the Grignard carbon on the electrophilic carbonyl carbon, leading to the formation of an alcohol after an acidic workup. byjus.com

| Reagent | Product after Reaction with Grignard Reagent and Acidic Workup |

| Formaldehyde | Primary alcohol |

| Aldehyde | Secondary alcohol |

| Ketone | Tertiary alcohol |

| Ester | Tertiary alcohol (with two identical alkyl/aryl groups from the Grignard) |

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a powerful and widely utilized method for the formation of organolithium reagents, which are valuable intermediates in carbon-carbon bond-forming reactions. wikipedia.orgias.ac.in In the case of this compound, the significant difference in reactivity between aryl bromides and vinyl chlorides in this exchange reaction allows for a high degree of selectivity. The carbon-bromine bond on the aromatic ring is considerably more susceptible to exchange with organolithium reagents, such as n-butyllithium or tert-butyllithium, than the carbon-chlorine bond of the vinyl group. wikipedia.orgprinceton.edu

The generally accepted mechanism for lithium-halogen exchange involves the formation of an "ate" complex, which then proceeds to the more stable organolithium species. harvard.eduresearchgate.net The rate of exchange follows the order I > Br > Cl, making the selective exchange of the bromine atom highly efficient. wikipedia.orgprinceton.edu This reaction is typically conducted at low temperatures (e.g., -78 °C) in an inert etheral solvent like tetrahydrofuran (THF) or diethyl ether to minimize side reactions. nih.gov The resulting aryllithium species, 4-(1-chlorobutenyl)phenyllithium, is a potent nucleophile that can be trapped with various electrophiles to introduce a wide array of functional groups onto the aromatic ring.

| Reactant | Reagent | Solvent | Product |

| This compound | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | 4-(1-Chlorobutenyl)phenyllithium |

| This compound | tert-Butyllithium (t-BuLi) | Diethyl ether (Et₂O) | 4-(1-Chlorobutenyl)phenyllithium |

Oxidation and Reduction Pathways

The unsaturated butenyl moiety and the halogenated positions on this compound present opportunities for both oxidation and reduction reactions. These transformations can be used to further functionalize the molecule or to remove the halogen atoms.

Oxidation of the Butenyl Moiety

The carbon-carbon double bond in the 1-chlorobutenyl group is susceptible to oxidation by various reagents. A common and synthetically useful transformation is epoxidation, which converts the alkene into an epoxide. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed for this purpose. csbsju.edu The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond. csbsju.edu

By analogy with the oxidation of substituted styrenes, the electron-withdrawing nature of the chlorine atom on the double bond and the bromo-substituted phenyl group would be expected to influence the rate of epoxidation. Electron-withdrawing groups generally decrease the nucleophilicity of the alkene, potentially requiring more reactive oxidizing agents or harsher reaction conditions compared to electron-rich alkenes. osti.govacs.org The product of this reaction would be 1-bromo-4-(1-chloro-2,3-epoxybutyl)benzene. This epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce new functional groups.

| Reactant | Oxidizing Agent | Solvent | Product |

| This compound | meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (CH₂Cl₂) | 1-Bromo-4-(1-chloro-2,3-epoxybutyl)benzene |

| This compound | Hydrogen peroxide/Methylrhenium trioxide | Acetonitrile/Water | 1-Bromo-4-(1-chloro-2,3-epoxybutyl)benzene |

Reductive Dehalogenation Processes

Reductive dehalogenation offers a method to selectively or completely remove the halogen atoms from this compound. The different types of carbon-halogen bonds (aryl bromide vs. vinyl chloride) exhibit different reactivities, which can, in principle, allow for selective dehalogenation under appropriate conditions.

Aryl bromides can be reduced to the corresponding arenes under various conditions, including catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or with metal-based reducing agents. nih.govnih.gov Vinyl chlorides are generally more resistant to reduction than aryl bromides. However, their reduction can be achieved using more potent reducing systems, such as those generating radical intermediates or employing low-valent metal catalysts.

For instance, catalytic hydrogenation with Pd/C and H₂ would likely reduce the aryl-bromine bond preferentially. More forceful conditions or different catalytic systems might be required to cleave the vinyl-chlorine bond. The complete reduction of both halogen atoms would yield 1-butylbenzene. The selectivity of these processes is highly dependent on the choice of catalyst and reaction conditions.

| Reactant | Reducing Agent/System | Product(s) |

| This compound | H₂, Pd/C | 1-Chloro-4-butylbenzene and/or 1-Butylbenzene |

| This compound | Zn, Acetic Acid | 1-Butylbenzene (potential for both halogens to be reduced) |

| This compound | Na, liquid NH₃ | 1-Butylbenzene (Birch reduction conditions) |

Stereochemistry and Conformational Analysis of 1 Bromo 4 1 Chlorobutenyl Benzene

Isomeric Forms of the Chlorobutenyl Substituent (E/Z Isomers)

The presence of a carbon-carbon double bond in the 1-chlorobutenyl substituent of 1-Bromo-4-(1-chlorobutenyl)benzene gives rise to geometric isomerism, specifically E/Z isomerism. This type of stereoisomerism occurs due to the restricted rotation around the double bond, leading to two different spatial arrangements of the substituents attached to the double-bonded carbons. youtube.com

The designation of these isomers as E (from the German entgegen, meaning opposite) or Z (from the German zusammen, meaning together) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgyoutube.com For each carbon of the double bond, the substituents are assigned a priority based on their atomic number. If the higher-priority groups on each carbon are on the same side of the double bond, the isomer is designated as Z. If they are on opposite sides, it is designated as E. youtube.comlibretexts.org

In the case of this compound, the substituents on the double bond are a chlorine atom, a hydrogen atom, an ethyl group, and the 4-bromophenyl group. The relative priorities of these groups will determine the specific E and Z configurations. The formation of these isomers is highly dependent on the reaction conditions and the mechanism of the synthesis.

The table below illustrates the application of the CIP priority rules to the potential isomers of this compound.

| Carbon of Double Bond | Substituent 1 | Priority | Substituent 2 | Priority | Isomer |

| C1 | 4-Bromophenyl | High | Chlorine | Low | Z-Isomer |

| C2 | Ethyl | High | Hydrogen | Low | (Higher priority groups on the same side) |

| C1 | 4-Bromophenyl | High | Chlorine | Low | E-Isomer |

| C2 | Ethyl | Low | Hydrogen | High | (Higher priority groups on opposite sides) |

Note: The specific assignment of high and low priority to the 4-bromophenyl and chlorine groups would depend on a direct comparison of the atomic numbers of the atoms directly attached to the double bond.

Impact of Halogen Substituents on Molecular Conformation

The interplay of these electronic effects can influence the preferred rotational conformations around the single bond connecting the chlorobutenyl group to the benzene (B151609) ring. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. acs.org This can influence intermolecular packing in the solid state and interactions in solution. acs.org Theoretical studies on similar halogen-substituted aromatic compounds have shown that the type of halogen (bromo vs. chloro) can lead to different stable conformations. acs.org For instance, studies on 1-chloro- and 1-bromo-2-propanol (B8343) have indicated a preference for gauche conformations due to hyperconjugation effects. nih.gov

The table below summarizes the electronic effects of the halogen substituents on the benzene ring.

| Effect | Description | Impact on this compound |

| Inductive Effect (-I) | Withdrawal of electron density from the benzene ring through the σ-bond due to the high electronegativity of bromine and chlorine. pressbooks.publibretexts.org | Deactivates the aromatic ring towards further electrophilic substitution. aakash.ac.in |

| Resonance Effect (+R) | Donation of lone pair electrons from the halogens into the π-system of the benzene ring. aakash.ac.in | Directs incoming electrophiles to the ortho and para positions relative to the halogen. aakash.ac.in |

| Halogen Bonding | A non-covalent interaction where the halogen atom acts as an electrophilic center. acs.org | Can influence intermolecular interactions and crystal packing. acs.org |

Chirality and Asymmetric Transformations

The structure of this compound presents the potential for chirality. Specifically, the carbon atom of the double bond that is attached to the chlorine atom, the hydrogen atom, the ethyl group, and the 4-bromophenyl group is a stereocenter. This means that the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other.

The synthesis of a single enantiomer of such a chiral compound requires the use of asymmetric synthesis methodologies. numberanalytics.comslideshare.net Asymmetric synthesis aims to produce a chiral product from an achiral or prochiral starting material with a preference for one enantiomer over the other. numberanalytics.comyoutube.com This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents. numberanalytics.comnumberanalytics.com

The synthesis of this compound likely involves a halofunctionalization reaction, a powerful class of reactions for the difunctionalization of alkenes. nih.govorganicreactions.org Achieving stereoselectivity in these reactions is a key challenge and an area of intensive research. organicreactions.orgrsc.org

Traditional halofunctionalization reactions typically proceed through the formation of a halonium ion intermediate (a bromonium or chloronium ion in this case). nih.gov This cyclic intermediate is formed by the electrophilic attack of the halogen on the alkene. rsc.org The subsequent nucleophilic attack on the halonium ion generally occurs in an anti-fashion, leading to a high degree of diastereoselectivity. rsc.org

To achieve enantioselectivity, chiral catalysts are often employed. numberanalytics.comnih.gov These catalysts can be chiral Lewis acids, hydrogen bond donors/acceptors, or in-situ generated chiral halogenating reagents. nih.gov The chiral catalyst creates a chiral environment around the reactants, influencing the facial selectivity of the initial electrophilic attack on the alkene and/or the regioselectivity of the subsequent nucleophilic attack. numberanalytics.comnih.gov

Recent advances have also explored alternative mechanisms, such as those involving photoredox and copper catalysis, to alter the inherent regioselectivity of halofunctionalization reactions. nih.gov Furthermore, the nature of the nucleophile can also play a role in activating the alkene and may even lead to concerted mechanisms in some cases. nih.gov Understanding these mechanistic details is crucial for the rational design of stereoselective syntheses of complex halogenated molecules like this compound. The development of such methods allows for the controlled formation of specific stereoisomers, which is of paramount importance in fields such as medicinal chemistry and materials science. numberanalytics.com

Spectroscopic Characterization and Elucidation of Structure

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the detailed structure of organic molecules. For 1-Bromo-4-(1-chlorobutenyl)benzene, both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of each atom.

The ¹³C NMR spectrum of this compound is heavily influenced by its substituents. The chemical shifts of the aromatic carbons are determined by the interplay of the electron-withdrawing inductive effects and electron-donating resonance effects of the bromo and chlorobutenyl groups.

The effects of halogen substituents on the chemical shifts of benzene (B151609) rings are well-documented. nih.gov The carbon atom directly bonded to a halogen, known as the ipso-carbon, experiences significant shifts. For chlorine and bromine, the deshielding effect on the directly bonded carbon is notable. rsc.orgresearchgate.net This is attributed to a paramagnetic coupling between occupied π orbitals and unoccupied σ* antibonding orbitals. researchgate.net However, a phenomenon known as the 'heavy atom effect' becomes prominent with bromine and iodine. stackexchange.com This effect causes the ipso-carbon signal to shift upfield (to a lower ppm value) more than would be expected based on electronegativity alone, due to the large electron cloud of the bromine atom contributing to diamagnetic shielding. stackexchange.com

For the 1-bromo-4-substituted benzene core, the expected chemical shifts can be estimated by comparison with similar compounds. For instance, in 1-bromo-4-chlorobenzene, the carbon attached to bromine (C-Br) resonates at approximately 121.6 ppm, while the carbon attached to chlorine (C-Cl) is found at about 134.1 ppm. The other aromatic carbons appear at distinct shifts due to the combined electronic influences.

The chlorobutenyl side chain introduces additional signals. The vinylic carbons (C=C) will have characteristic shifts in the range of 120-140 ppm. The carbon bearing the chlorine atom will be deshielded, shifting its signal downfield.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and substituent effects. Actual values may vary.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-Br (Aromatic) | ~122 | Ipso-carbon attached to bromine, influenced by heavy atom effect. |

| C-C (Aromatic, attached to butenyl) | ~138 | Quaternary carbon attached to an unsaturated group. |

| C-H (Aromatic, ortho to Br) | ~132 | Deshielded by adjacent bromine. |

| C-H (Aromatic, ortho to butenyl) | ~129 | Influenced by the butenyl substituent. |

| C-Cl (Vinylic) | ~128 | Vinylic carbon deshielded by chlorine. |

| C-H (Vinylic) | ~125 | Vinylic carbon adjacent to the chlorinated carbon. |

| -CH₂- | ~35 | Methylene (B1212753) group in the butenyl chain. |

| -CH₃ | ~14 | Terminal methyl group. |

The presence of heavy atoms like bromine significantly impacts NMR spectra through relativistic effects, primarily the spin-orbit heavy-atom on the light-atom (SO-HALA) effect. researchgate.netwilddata.cnnih.gov This phenomenon describes how the large spin-orbit coupling of a heavy atom (HA) like bromine can alter the magnetic shielding and thus the chemical shift of a neighboring light atom (LA), such as carbon or hydrogen. researchgate.netcore.ac.ukacs.org

The SO-HALA effect can be substantial, sometimes causing shifts of several ppm, and can be either shielding (upfield) or deshielding (downfield). acs.org The effect is transmitted through the molecular orbitals. Specifically, it involves the coupling of occupied and vacant molecular orbitals, which introduces spin-polarization at the light atom nucleus. acs.org For the carbon atoms in the benzene ring of this compound, the bromine atom will induce SO-HALA shifts, particularly on the ipso-carbon (C1) and the ortho-carbons (C2, C6). While chlorine also exhibits this effect, it is much less pronounced than for bromine due to its lower atomic number. Understanding these relativistic effects is crucial for the accurate prediction and interpretation of NMR spectra for heavy-element-containing compounds. wilddata.cnnih.gov

The ¹H NMR spectrum provides complementary information to the ¹³C NMR. In this compound, the aromatic protons will exhibit a characteristic pattern for a para-disubstituted benzene ring. Typically, this results in two sets of doublets, often referred to as an AA'BB' system. jove.com

The protons ortho to the bromine atom are expected to be the most deshielded (shifted furthest downfield) due to bromine's electronegativity. jove.com

The protons ortho to the chlorobutenyl group will appear as a separate doublet slightly upfield from the first pair.

The protons on the butenyl side chain will also produce distinct signals:

The vinylic proton will appear as a triplet or doublet of triplets, depending on the coupling with the adjacent methylene protons. Its chemical shift will be in the typical vinylic region (δ 5-6.5 ppm).

The methylene (-CH₂-) protons adjacent to the double bond will likely appear as a quartet or multiplet.

The terminal methyl (-CH₃) protons will appear as a triplet, typically the most upfield signal in the spectrum. docbrown.info

Table 2: Predicted ¹H NMR Signals and Splitting Patterns for this compound (Note: These are estimated values. J-couplings are approximate.)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (ortho to Br) | ~7.5 | Doublet (d) | ~8.5 |

| Aromatic H (ortho to butenyl) | ~7.3 | Doublet (d) | ~8.5 |

| Vinylic H | ~6.1 | Triplet (t) | ~7.0 |

| Methylene (-CH₂-) | ~2.8 | Quartet (q) | ~7.5 |

| Methyl (-CH₃) | ~1.1 | Triplet (t) | ~7.5 |

Vibrational Spectroscopy (e.g., Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The absorption of specific frequencies of light corresponds to the energy required to excite bonds to a higher vibrational state.

For this compound, the IR spectrum would display a series of characteristic absorption bands:

Aromatic C-H Stretch: A signal just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) is indicative of C-H bonds on the benzene ring. libretexts.orgopenstax.org

Alkene C=C Stretch: A band in the region of 1640-1680 cm⁻¹ would correspond to the stretching of the carbon-carbon double bond in the butenyl chain.

Aromatic C=C Stretch: Aromatic rings show characteristic in-ring C=C stretching absorptions in the 1450-1600 cm⁻¹ region. openstax.org Often two or three distinct bands are visible.

C-H Bending: Out-of-plane (oop) C-H bending vibrations for the para-substituted ring produce a strong band in the 810-840 cm⁻¹ range. openstax.org

Halogen-Carbon Stretches: The C-Cl and C-Br bonds give rise to absorptions in the fingerprint region of the spectrum. The C-Cl stretch typically appears between 550-850 cm⁻¹, while the C-Br stretch is found at lower wavenumbers, generally between 515-690 cm⁻¹. libretexts.orgorgchemboulder.com

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Alkene C=C | Stretch | 1680 - 1640 |

| Aromatic C=C | In-ring Stretch | 1600 - 1450 |

| Aromatic C-H | Out-of-plane Bend | 840 - 810 (strong) |

| Alkyl C-Cl | Stretch | 850 - 550 |

| Aryl C-Br | Stretch | 690 - 515 |

Raman spectroscopy would provide complementary data, often being more sensitive to the symmetrical non-polar bonds, such as the C=C and C-C bonds of the aromatic ring.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, MS is particularly informative due to the distinct isotopic patterns of bromine and chlorine.

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. libretexts.orglibretexts.org Chlorine also has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. ucalgary.ca Therefore, the molecular ion (M⁺) peak of a molecule containing one bromine and one chlorine atom will appear as a characteristic cluster of peaks. The main peaks will be at M, M+2, and M+4, with relative intensities reflecting the combined probabilities of the isotopes. This pattern is a definitive signature for the presence of one Br and one Cl atom. nist.govyoutube.com

Fragmentation: Upon ionization, the molecular ion can break apart into smaller, charged fragments. The most common fragmentation pathway for aryl halides is the loss of the halogen atom. libretexts.org For this compound, the most likely initial fragmentation would be the cleavage of the C-Br bond, which is weaker than the C-Cl bond, to form a stable phenyl cation. asdlib.orgaip.org

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| Ion (Structure) | m/z (mass/charge) | Comments |

| [C₁₀H₁₀BrCl]⁺ | 244/246/248 | Molecular ion (M⁺) cluster, showing the characteristic pattern for one Br and one Cl. |

| [C₁₀H₁₀Cl]⁺ | 165/167 | Loss of a bromine radical (·Br) from the molecular ion. Shows the 3:1 isotope pattern for one Cl. This is a likely major fragment. |

| [C₆H₄Br]⁺ | 156/158 | Loss of the chlorobutenyl side chain. Shows the 1:1 isotope pattern for one Br. |

| [C₆H₅]⁺ | 77 | Phenyl cation, resulting from loss of both halogens and the butenyl chain. A common fragment in the spectra of benzene derivatives. asdlib.org |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure

Analysis of Halogen Effects on Electronic Properties

The presence of both bromine and chlorine atoms as substituents on the benzene (B151609) ring and the vinyl group, respectively, is expected to significantly influence the electronic properties of 1-Bromo-4-(1-chlorobutenyl)benzene. Halogens are known to exhibit a dual electronic effect: they are electronegative and thus withdraw electron density from the carbon atom to which they are attached (inductive effect, -I), and they possess lone pairs of electrons that can be donated to an adjacent π-system (mesomeric or resonance effect, +M).

A hypothetical representation of the impact of halogen substituents on the electronic properties, based on general principles and findings for related molecules, is presented in the table below.

| Property | Expected Trend with Halogen Substitution | Rationale |

| HOMO Energy | Decrease | The inductive effect of halogens lowers the energy of the highest occupied molecular orbital. |

| LUMO Energy | Decrease | The LUMO energy is also lowered, but often to a lesser extent than the HOMO. |

| HOMO-LUMO Gap | Moderate Change | The net effect on the gap can vary depending on the interplay of inductive and mesomeric effects. |

| Dipole Moment | Increase | The introduction of polar C-Br and C-Cl bonds increases the overall molecular dipole moment. |

This table represents expected trends based on established chemical principles and is for illustrative purposes.

Localized Molecular Orbital Analysis

While canonical molecular orbitals are delocalized over the entire molecule, localized molecular orbitals (LMOs) provide a more intuitive picture of chemical bonding, corresponding closely to Lewis structures with localized bonds and lone pairs. wikipedia.orgnih.gov Methods like Natural Bond Orbital (NBO) analysis can be employed to transform the delocalized Kohn-Sham orbitals into a set of localized orbitals. uni-muenchen.denih.gov

For this compound, an NBO analysis would be expected to reveal:

σ-bonds: Localized orbitals corresponding to the C-C and C-H single bonds in the benzene ring and the butenyl chain.

π-bonds: Localized π-orbitals for the benzene ring and the C=C double bond in the butenyl group.

Lone Pairs: Localized orbitals representing the lone pairs on the bromine and chlorine atoms.

The analysis of donor-acceptor interactions within the NBO framework can quantify the extent of electron delocalization from the lone pairs of the halogens into the antibonding orbitals of the adjacent carbon atoms, providing a quantitative measure of the mesomeric effect. wisc.edu This analysis can also highlight hyperconjugative interactions that contribute to the stability of the molecule.

Aromaticity Assessment in Halogenated Benzene Systems

The aromaticity of the benzene ring in this compound is anticipated to be influenced by its substituents. Aromaticity can be assessed using various computational indices, including geometric (e.g., bond length alternation), magnetic (e.g., Nucleus-Independent Chemical Shift - NICS), and electronic criteria.

Studies on substituted benzenes have shown that the nature of the substituent can modulate the degree of aromaticity. bohrium.comnih.gov Electron-withdrawing groups, such as the bromo and chlorobutenyl substituents, tend to slightly decrease the aromaticity of the benzene ring by distorting the uniform electron distribution. The NICS value, which is a measure of the magnetic shielding at the center of the ring, is a common indicator of aromaticity. For an aromatic compound, a negative NICS value is expected. It is predicted that the NICS value for this compound would be slightly less negative than that of unsubstituted benzene, indicating a marginal reduction in aromaticity.

| Compound | Predicted NICS(0) (ppm) | Predicted Aromaticity |

| Benzene | ~ -9.7 | High |

| This compound | Slightly less negative than benzene | Slightly Reduced |

This table provides a qualitative prediction based on known substituent effects on aromaticity.

Kinetic and Thermodynamic Modeling of Reaction Pathways

The synthesis of this compound can potentially lead to different isomers, including (E) and (Z) isomers around the double bond, and positional isomers if the starting materials allow. The formation of these products can be governed by either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (the kinetic product) will predominate. This product corresponds to the reaction pathway with the lowest activation energy.

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible, and the most stable product (the thermodynamic product) will be favored.

Computational modeling of the reaction pathways can elucidate the energy profiles for the formation of different isomers. By calculating the transition state energies and the relative energies of the products, it is possible to predict which isomer will be favored under different reaction conditions. For instance, the addition of a chlorinating agent to a vinylbenzene precursor could proceed through different transition states leading to the (E) or (Z) isomers. DFT calculations can determine the relative stabilities of these transition states and the final products, providing valuable insights for optimizing the synthesis of the desired isomer.

Intermolecular Interactions and Halogen Bonding in Substituted Aryl Systems

In the solid state, molecules of this compound can interact through various non-covalent forces, including van der Waals forces, dipole-dipole interactions, and potentially halogen bonding.

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. Both the bromine and chlorine atoms in this compound have the potential to act as halogen bond donors. The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F).

Computational studies and crystal structure analyses of similar halogenated aromatic compounds have demonstrated the importance of halogen bonding in directing the self-assembly of molecules in the solid state. nih.govrsc.org In the case of this compound, the bromine atom, being more polarizable, is more likely to form significant halogen bonds. The chlorine atom on the flexible butenyl chain could also participate in weaker halogen bonding interactions. These interactions could involve the π-system of a neighboring benzene ring or the lone pair of a halogen atom acting as a halogen bond acceptor. Understanding these intermolecular interactions is crucial for predicting the crystal packing and ultimately the material properties of the compound.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

The strategic placement of bromo and chloro substituents on the butenylbenzene framework makes 1-Bromo-4-(1-chlorobutenyl)benzene a highly valuable intermediate in the synthesis of more complex chemical entities. The differential reactivity of the bromine and chlorine atoms, along with the reactive double bond in the butenyl chain, allows for a stepwise and controlled introduction of various functional groups.

Precursors for Pharmaceutical and Agrochemical Intermediates

In the pharmaceutical and agrochemical industries, the development of novel bioactive compounds often relies on the availability of versatile chemical precursors. Halogenated aromatic compounds are fundamental in this regard, serving as key starting materials for a wide array of synthetic transformations. While specific research directly utilizing this compound in the synthesis of marketed pharmaceuticals or agrochemicals is not extensively documented in publicly available literature, its structural motifs are present in many biologically active molecules.

The bromo- and chloro-moieties can be readily transformed through various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for the assembly of the complex carbon skeletons that form the core of many modern drugs and pesticides. For instance, the bromophenyl group can be a precursor to a variety of functional groups, including aryl, alkyl, and vinyl substituents, which are essential for modulating the biological activity and pharmacokinetic properties of a molecule.

Furthermore, research has suggested that compounds with similar structures can interact with biological systems. For example, some halogenated styrene (B11656) derivatives have been studied for their interaction with cytochrome P450 enzymes, which are critical in the metabolism of foreign compounds in the body. This interaction can be a key factor in the design of new therapeutic agents.

Synthesis of Bioactive Molecules

The term "bioactive molecules" encompasses a broad range of compounds that can elicit a specific biological response. The synthesis of such molecules is a cornerstone of medicinal chemistry and drug discovery. The structural features of this compound make it an intriguing candidate for the synthesis of novel bioactive compounds.

The vinyl chloride moiety within the 1-chlorobutenyl group is a particularly reactive functional group that can participate in a variety of chemical transformations. For example, it can undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, including amines, alcohols, and thiols. These functional groups are often key pharmacophores in bioactive molecules, responsible for their interaction with biological targets such as enzymes and receptors.

Moreover, the presence of both a bromine atom on the aromatic ring and a chlorine atom on the vinyl group allows for orthogonal chemical modifications. This means that one halogen can be selectively reacted while the other remains intact, providing a powerful tool for the stepwise construction of complex molecular architectures. This level of control is highly desirable in the synthesis of natural products and their analogues, many of which exhibit significant biological activity.

Polymer Chemistry Applications

The presence of a polymerizable vinyl group in this compound makes it a valuable monomer for the synthesis of specialty polymers and advanced materials. The incorporation of halogen atoms into the polymer backbone can impart unique properties to the resulting materials.

Monomers for Specialty Polymers and Advanced Materials

The polymerization of vinylbenzene (styrene) and its derivatives is a well-established field in polymer chemistry. By using this compound as a monomer, polymers with tailored properties can be synthesized. The bromine and chlorine atoms can influence the physical and chemical properties of the resulting polymer, such as its refractive index, flame retardancy, and thermal stability.

For example, the high atomic weight of bromine can increase the refractive index of the polymer, making it suitable for applications in optical materials. The presence of halogens is also known to enhance the flame retardant properties of polymers, a critical feature for materials used in electronics and construction.

Furthermore, the halogen atoms on the polymer chain can serve as handles for post-polymerization modification. This allows for the introduction of a wide range of functional groups onto the polymer backbone, enabling the fine-tuning of its properties for specific applications. This approach can be used to create polymers with enhanced solubility, biocompatibility, or catalytic activity.

Controlled Polymerization Strategies

Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, have revolutionized the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures.

The structure of this compound is amenable to these controlled polymerization methods. The vinyl group can participate in the polymerization process, while the halogen atoms can play a role in the initiation and control of the polymerization. For instance, in ATRP, the bromo- and chloro-substituents could potentially be utilized in the initiation step, allowing for the synthesis of well-defined block copolymers and other advanced polymer architectures.

The ability to control the polymerization of this monomer opens up possibilities for the creation of novel materials with precisely engineered properties. For example, block copolymers containing segments derived from this compound could self-assemble into ordered nanostructures with potential applications in nanotechnology and materials science.

Precursors for Functional Materials (e.g., Liquid Crystals, Conducting Polymers)

Functional materials are designed to possess specific properties that enable their use in a variety of advanced technologies. The unique combination of an aromatic ring, a vinyl group, and halogen atoms in this compound makes it a promising precursor for the synthesis of such materials.

The rigid aromatic core of the molecule is a common feature in liquid crystalline compounds. By incorporating the this compound unit into larger, more complex molecules, it may be possible to design new liquid crystals with tailored mesomorphic properties. The polarizability of the bromine and chlorine atoms can influence the intermolecular interactions that drive the formation of liquid crystalline phases.

Role in Catalysis and Novel Reaction Development

A comprehensive search of chemical literature and databases did not yield specific examples of "this compound" being utilized as a catalyst or in the development of novel reactions. The reactivity of the vinyl chloride and bromoarene moieties suggests potential for cross-coupling reactions, but specific research findings to support this are not available for this particular compound.

Environmental Photochemistry and Degradation Pathways

Photodegradation Mechanisms of Halogenated Styrene (B11656) Analogues

The degradation of halogenated aromatic compounds in the environment is significantly influenced by photochemical processes. scirp.org These compounds, often resistant to biological degradation due to the stability of the carbon-halogen bonds, can be transformed or broken down through the action of sunlight. scirp.org The general mechanism involves the absorption of light energy, which can lead to the excitation of the molecule and subsequent chemical reactions. For polystyrene, a related polymer, exposure to UV radiation in the presence of air leads to rapid yellowing and embrittlement, indicating photooxidative degradation and the breaking of polymer chains. nih.gov

Influence of UV/Sunlight Exposure on Degradation Rates

Exposure to UV radiation is a primary driver for the photodegradation of many materials, including polymers like polystyrene. nih.gov This process, known as photooxidative degradation, involves the breaking of polymer chains, the production of free radicals, and a reduction in molecular weight. nih.gov For halogenated aromatic compounds, the rate of degradation is directly linked to the intensity and wavelength of the incident light.

The presence of sensitizers can accelerate photodegradation. For instance, in studies on polystyrene films, sensitizers like benzophenone (B1666685) and thioxanthone were shown to increase the efficiency of photodegradation and photo-oxidation processes. lifescienceglobal.com While specific data for 1-Bromo-4-(1-chlorobutenyl)benzene is not available, it is expected that its degradation rate would be similarly dependent on UV/sunlight exposure, potentially influenced by natural photosensitizers present in the environment.

Reductive Dehalogenation and Photooxidation Processes

Two key pathways in the photochemical degradation of halogenated organic compounds are reductive dehalogenation and photooxidation.

Reductive Dehalogenation is a process where a halogen atom on a molecule is replaced by a hydrogen atom. organic-chemistry.org This process can be facilitated by various environmental reductants and can also be initiated photochemically. For instance, laser photolysis of brominated aromatic ketones in solution has shown that debromination is a primary photochemical process. researchgate.net In some cases, this proceeds through the formation of a radical intermediate which then abstracts a hydrogen atom from the solvent. researchgate.net While often studied in the context of anaerobic bacterial metabolism, abiotic reductive dehalogenation is also a significant environmental fate process. nih.gov The reaction rates tend to follow the trend of C₂Cl₆ > CCl₄ > CHBr₃, which corresponds to their one-electron reduction potentials. usgs.gov

Photooxidation involves the reaction of the excited state of the molecule with oxygen. This can lead to the formation of a variety of oxygenated products. copernicus.org For aromatic compounds, photooxidation can produce oxygenated organic molecules (OOMs) which are key components of secondary organic aerosol in urban environments. copernicus.org The process often involves the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are highly reactive and can attack the aromatic ring and the unsaturated bonds of the parent molecule. nih.govnih.gov Halogen radicals themselves, formed from the oxidation of halide ions by excited-state dissolved organic matter, can also contribute significantly to photooxidation in aquatic environments. nih.gov

Role of Environmental Factors in Degradation

The degradation of this compound in the environment is not solely dependent on its chemical structure and the presence of light. Various environmental factors can play a significant role in modulating the rate and pathways of its transformation.

Impact of Dissolved Organic Matter (DOM)

Dissolved organic matter (DOM) in natural waters can significantly influence the photodegradation of organic pollutants. DOM, particularly its chromophoric fraction (CDOM), absorbs sunlight and can act as a photosensitizer, generating reactive intermediates like excited-state triplet DOM (³DOM*), hydroxyl radicals, and singlet oxygen. nih.govnih.gov These reactive species can then degrade the pollutant.

Influence of Halide Concentrations and Reactive Halogen Species in Aquatic Systems

Halide ions (Cl⁻, Br⁻) are ubiquitous in aquatic systems, especially in estuarine and marine environments. While inert to direct solar radiation, they can be oxidized by photochemically generated species (like •OH or ³DOM*) to form reactive halogen species (RHS), such as halogen radicals (Cl•, Br•, Cl₂•⁻, Br₂•⁻). nih.govnih.govresearchgate.net

These RHS can significantly impact the fate of organic pollutants. They can either act as oxidants, contributing to the degradation of the compound, or participate in halogenation reactions, leading to the formation of new, potentially more toxic, halogenated byproducts. nih.govacs.org For example, halogen radicals have been shown to increase the photochemical transformation rates of certain marine organic compounds by up to fivefold compared to freshwater conditions. nih.gov Conversely, increasing halide concentrations can sometimes decrease the photodegradation rate of a pollutant by quenching the excited state of photosensitizers like DOM or by other ionic strength effects. nih.gov The presence of bromide is particularly significant as it is more easily oxidized than chloride and can dominate the halide-specific effects even at lower concentrations. nih.gov

Table 1: Influence of Environmental Factors on Photodegradation of Halogenated Analogues

| Factor | Potential Effect on Degradation Rate | Underlying Mechanism | References |

|---|---|---|---|

| UV/Sunlight | Increase | Direct photolysis; Photooxidative degradation | nih.gov |

| Photosensitizers | Increase | Energy transfer to the pollutant, accelerating degradation | lifescienceglobal.com |

| Dissolved Organic Matter (DOM) | Increase or Decrease | Photosensitization (generation of ROS); Light screening and quenching of reactive species | nih.govnih.govnih.gov |

| Halide Ions (Cl⁻, Br⁻) | Increase or Decrease | Formation of Reactive Halogen Species (RHS) that can oxidize pollutants; Quenching of photosensitizers | nih.govresearchgate.netnih.gov |

Environmental Fate and Transformation in Atmospheric Environments

The atmospheric fate of a compound like this compound would be governed by its volatility, its potential for long-range transport, and its reactivity with atmospheric oxidants. While specific data is unavailable, we can infer its likely behavior. Its boiling point would determine its partitioning between the gas and particulate phases.

In the gas phase, the primary degradation pathway would likely be its reaction with hydroxyl radicals (•OH), which are ubiquitous in the troposphere. The reaction rate would depend on the structure of the molecule, with the double bond in the butenyl side chain and the aromatic ring being susceptible to •OH attack. This oxidation would lead to the formation of various oxygenated and fragmented products. copernicus.org

The presence of halogen atoms (bromine and chlorine) would also influence its atmospheric chemistry. The carbon-halogen bonds can be cleaved by photolysis, potentially releasing halogen atoms into the atmosphere. These halogen atoms can then participate in catalytic cycles that affect ozone concentrations. Furthermore, the compound could be subject to wet and dry deposition, removing it from the atmosphere and transferring it to terrestrial or aquatic ecosystems. Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen halides. fishersci.com

Table 2: Summary of Potential Degradation Pathways and Products

| Degradation Pathway | Initiating Species/Conditions | Potential Products | Environment |

|---|---|---|---|

| Direct Photolysis | UV/Sunlight | Isomers, dehalogenated products | Aquatic, Atmospheric |

| Indirect Photolysis (Sensitized) | ³DOM*, other sensitizers | Oxidized and dehalogenated products | Aquatic |

| Photooxidation | •OH, ¹O₂, O₂, RHS | Oxygenated aromatics, carboxylic acids, aldehydes, CO₂ | Aquatic, Atmospheric |

| Reductive Dehalogenation | Photochemically-produced reductants | Dehalogenated analogues (e.g., 4-(1-chlorobutenyl)benzene) | Anaerobic aquatic/sediment |

Q & A

Basic: What are the established synthetic routes for 1-Bromo-4-(1-chlorobutenyl)benzene, and what experimental conditions are critical for high yield?

Methodological Answer:

Synthesis typically involves halogenation or cross-coupling strategies. For example:

- Bromination of Precursors : Direct bromination of 4-(1-chlorobutenyl)benzene using Br₂ with Lewis acid catalysts (e.g., AlCl₃ or FeBr₃) under controlled temperatures (0–25°C) to avoid over-halogenation .

- Palladium-Catalyzed Coupling : Suzuki-Miyaura coupling of 4-bromophenylboronic acid with 1-chlorobutene derivatives. Catalytic systems (e.g., Pd(PPh₃)₄, 2–5 mol%) and bases (e.g., K₂CO₃) in THF/water mixtures (60–80°C, 12–24 hours) are common .

Critical Factors : - Purity of starting materials (≥95% by GC/HPLC).

- Strict anhydrous conditions for bromination to prevent hydrolysis.

- Catalyst-to-ligand ratio in cross-coupling to minimize side reactions.

Basic: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., para-bromine and chlorobutenyl groups). Coupling constants in ¹H NMR distinguish cis/trans isomers of the chlorobutenyl moiety .

- IR : Peaks at 550–600 cm⁻¹ (C-Br stretch) and 750–800 cm⁻¹ (C-Cl stretch) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS for molecular ion ([M]⁺) and isotopic patterns (Br/Cl signatures).

- X-ray Crystallography : Single-crystal analysis to resolve bond lengths and steric effects, though crystallization may require slow evaporation in nonpolar solvents (hexane/CH₂Cl₂) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact. Use fume hoods for all manipulations .

- Storage : In amber glass bottles under inert gas (N₂/Ar) at 2–8°C to inhibit degradation.

- Spill Management : Neutralize with sodium bicarbonate, then adsorb using vermiculite. Avoid aqueous rinses to prevent environmental release .

- Waste Disposal : Halogenated waste streams, incineration preferred to avoid persistent toxins .

Advanced: How can density functional theory (DFT) elucidate the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Computational Setup :

- Key Analyses :

- Frontier Molecular Orbitals (HOMO/LUMO): Predict nucleophilic/electrophilic sites. For example, bromine’s electron-withdrawing effect lowers LUMO energy, enhancing Suzuki coupling .

- Transition-State Modeling: Identify steric hindrance from the chlorobutenyl group, which may slow oxidative addition in Pd catalysis .

Advanced: How do halogen substitution patterns (Br vs. Cl, positional isomers) influence the compound’s stability and reaction pathways?

Methodological Answer:

- Thermodynamic Stability :

- Reactivity in Cross-Coupling :

- Bromine’s superior leaving-group ability (vs. Cl) favors Pd-catalyzed couplings. For example, Suzuki reactions with Br-substituted aryl halides proceed at lower temperatures (60°C vs. 100°C for Cl analogs) .

- Chlorobutenyl groups may act as directing groups in C-H activation, but competing β-hydride elimination requires ligand tuning (e.g., bulky phosphines) .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

- Case Study : Discrepancies in Suzuki coupling yields (40–85% across studies):

- Variable Screening : Replicate reactions with controlled parameters (catalyst batch, solvent purity, O₂ levels). Use design-of-experiment (DoE) software to identify critical factors .

- Byproduct Analysis : LC-MS or GC-MS to detect homocoupling (from oxidative Pd intermediates) or protodehalogenation (from trace acids) .

- Kinetic Profiling : In situ IR or NMR to monitor intermediate formation. For example, delayed transmetallation due to chlorobutenyl steric effects may explain low yields .

Advanced: What strategies optimize regioselectivity in derivatizing this compound?

Methodological Answer:

- Directing Groups : Install temporary groups (e.g., -COOR) to steer electrophilic substitution. Post-functionalization removal via hydrolysis .

- Metalation : Use LDA or Grignard reagents to deprotonate specific positions. For example, lithiation at the chlorobutenyl β-position for alkylation .

- Photocatalysis : Visible-light-mediated C-H activation to functionalize inert positions (e.g., meta to Br) without directing groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.